molecular formula C19H32O B11075265 4-Adamantan-1-yl-nonan-5-one CAS No. 696648-07-4

4-Adamantan-1-yl-nonan-5-one

Cat. No.: B11075265
CAS No.: 696648-07-4
M. Wt: 276.5 g/mol
InChI Key: QOXSCGSZICRGQZ-UHFFFAOYSA-N
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Description

4-Adamantan-1-yl-nonan-5-one (CID 7305627) is an organic compound with the molecular formula C19H32O . It features a nonan-5-one chain substituted at the fourth carbon with a bulky, lipophilic 1-adamantyl group. The adamantane moiety is a tricyclic hydrocarbon known for its rigid, diamond-like structure, high chemical stability, and significant lipophilicity, which can positively influence the pharmacokinetic properties of a lead compound . The unique structural combination of a flexible aliphatic ketone backbone and a rigid adamantyl cage makes this compound a valuable intermediate for various research applications. Adamantane derivatives are of significant interest in medicinal chemistry and materials science. The introduction of the adamantyl group is a common strategy in drug discovery to modulate a compound's properties, as it can enhance binding to hydrophobic pockets in target proteins and improve metabolic stability . While the specific biological activity and mechanism of action of this compound require further investigation, analogous adamantyl-containing molecules have been explored as inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) for metabolic disorders, and as core structures in antimicrobial agents . In material science, the compound can serve as a precursor for synthesizing more complex molecular architectures. This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

696648-07-4

Molecular Formula

C19H32O

Molecular Weight

276.5 g/mol

IUPAC Name

4-(1-adamantyl)nonan-5-one

InChI

InChI=1S/C19H32O/c1-3-5-7-18(20)17(6-4-2)19-11-14-8-15(12-19)10-16(9-14)13-19/h14-17H,3-13H2,1-2H3

InChI Key

QOXSCGSZICRGQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(CCC)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

Acylation with an Adamantyl Nucleophile:a Plausible Route Involves the Reaction of an Adamantyl Organometallic Reagent, Such As 1 Adamantylmagnesium Bromide a Grignard Reagent or 1 Adamantyllithium, with an Electrophilic Nonane Derivative. Reacting It with Nonanoyl Chloride Would Be a Straightforward Approach.

Reaction: 1-Adamantylmagnesium bromide + Butyl pentanoyl chloride → 4-Adamantan-1-yl-nonan-5-one

Challenge: This reaction could be prone to over-addition, where the initially formed ketone reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol. Using a less reactive organometallic, like an organocadmium or organocuprate reagent, could mitigate this side reaction.

Alkylation of a Nonanone Enolate:this Strategy Involves the Reaction of the Enolate of Nonan 5 One with an Electrophilic Adamantane Species.

Reaction: Sodium enolate of nonan-5-one + 1-Bromoadamantane (B121549) → 4-Adamantan-1-yl-nonan-5-one

Challenge: C-alkylation of ketone enolates with sterically hindered secondary or tertiary halides can be inefficient and may lead to elimination side products. The bulky nature of the adamantyl group would likely make this a low-yielding reaction.

Oxidation of a Precursor Alcohol:a Reliable Two Step Method Would Be the Synthesis of the Corresponding Secondary Alcohol, 4 Adamantan 1 Yl Nonan 5 Ol, Followed by Oxidation.

Step 1 (Alcohol formation): 1-Adamantylmagnesium bromide + Nonanal → 1-(Adamantan-1-yl)nonan-1-ol. This would need to be followed by further steps to get the desired structure, or by using a different aldehyde such as 2-adamantylpentanal. A more direct route is the reaction of butyllithium (B86547) with 1-adamantanecarboxaldehyde, followed by oxidation.

Step 2 (Oxidation): The resulting alcohol can be oxidized to the ketone using a variety of standard reagents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This method avoids the issue of over-addition in Grignard reactions with acyl halides.

Modern Coupling Methodologies:recent Advances in Catalysis Offer More Direct Routes.

Optimization of Reaction Parameters and Yield Enhancement

The efficiency and yield of the synthesis of this compound are critically dependent on the careful control of reaction parameters.

Solvent Selection and Temperature Regimes

The choice of solvent can significantly impact the outcome of a reaction by influencing solubility, reactivity, and the stability of intermediates. In Grignard reactions for the synthesis of 1-adamantyl ketones, the solvent can participate in side reactions. For example, using a mixture of toluene (B28343) and THF instead of pure THF can suppress the formation of undesirable 1,3-dione byproducts. cas.cz The cleavage of ether solvents like diethyl ether and THF by the Lewis acids present in the reaction mixture can also lead to the formation of ester byproducts. cas.cz

Temperature is another critical parameter. In the synthesis of 4-protoadamantanone, a precursor to other adamantane derivatives, maintaining the reaction temperature between 70-75°C is crucial. orgsyn.org Lower temperatures result in incomplete reaction, while higher temperatures lead to increased tar formation. orgsyn.org Similarly, in the gas-phase synthesis of 1-adamantyl methyl ketone, the reaction is carried out at a high temperature of 470-480°C. google.com

The table below summarizes the effect of solvent on the formation of byproducts in the synthesis of 1-adamantyl ethyl ketone.

Solvent SystemDione Byproduct (%)
THF2.5
Toluene/THF (70:30)0.4

Data sourced from a study on the preparation of 1-adamantyl ketones. cas.cz

Catalyst and Reagent Stoichiometry for Optimal Reaction Efficiency

The choice and amount of catalyst and reagents are paramount for achieving high yields and minimizing side reactions. In Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid catalyst, such as AlCl₃, is often necessary because the ketone product forms a strong complex with the catalyst. wikipedia.orgorganic-chemistry.org However, in some cases, catalytic amounts of milder Lewis acids or Brønsted acids can be used. wikipedia.org

In the synthesis of alkyl adamantyl ketones using Grignard reagents, the composition of the catalyst system has a significant influence on the yield of the desired ketone and the formation of side products. researchgate.net Catalysts such as ZnCl₂, MnCl₂, AlCl₃, and CuCl have been found to be effective. researchgate.net The stoichiometry of the Grignard reagent is also important; while an equimolar ratio of acyl chloride to Grignard reagent is used for ketone formation, side reactions like reduction require two equivalents of the Grignard reagent. cas.cz

The following table illustrates the effect of different catalysts on the yield of 1-adamantyl ethyl ketone.

CatalystYield (%)
ZnCl₂High
MnCl₂High
AlCl₃High
CuClHigh

Data generalized from a study on the influence of catalytic system composition. researchgate.net

Enantioselective Synthesis of Chiral this compound

The synthesis of a single enantiomer of this compound, which possesses a chiral center at the C4 position, is a significant challenge in organic synthesis. Asymmetric hydrogenation and asymmetric Michael additions are two powerful strategies to achieve this goal.

Asymmetric Hydrogenation: Asymmetric hydrogenation of prochiral ketones is a highly efficient method for producing optically active secondary alcohols, which can then be oxidized to the chiral ketone. nih.gov Ruthenium catalysts bearing chiral ligands, such as (S)-TolBINAP and (S,S)-DPEN, have been successfully employed for the asymmetric hydrogenation of various ketones. nih.gov Specifically, 1-adamantyl ketone has been hydrogenated using a (S)-TolBINAP/PICA-Ru catalyst, demonstrating the feasibility of this approach for sterically hindered adamantyl ketones. nih.gov Iridium complexes with ligands like MsDPEN have also shown high efficiency in the asymmetric hydrogenation of aromatic heterocyclic ketones. nih.gov

Asymmetric Michael Additions: The asymmetric conjugate addition of nucleophiles to α,β-unsaturated compounds offers another route to chiral ketones. Nickel(II) complexes have been used as catalysts for the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroalkenes. beilstein-journals.org While direct application to the synthesis of this compound is not explicitly reported, the principles can be extended. For instance, the asymmetric addition of an adamantyl nucleophile to a nonenone derivative, catalyzed by a chiral transition metal complex, could provide the desired enantiomerically enriched product. The development of chiral organocatalysts has also enabled highly enantioselective Michael additions of aldehydes and other nucleophiles to enones. organic-chemistry.org

The table below provides an overview of chiral ligands and catalysts used in asymmetric synthesis relevant to ketone functionalization.

Reaction TypeCatalyst/LigandSubstrate Type
Asymmetric Hydrogenation(S)-TolBINAP/(S,S)-DPEN-Rutert-Alkyl ketones
Asymmetric Hydrogenation(S)-TolBINAP/PICA-Ru1-Adamantyl ketone
Asymmetric HydrogenationMsDPEN-Cp*IrAromatic heterocyclic ketones
Asymmetric Michael AdditionNi(II) complexes1,3-Dicarbonyls + Nitroalkenes

Information compiled from reviews on asymmetric synthesis. beilstein-journals.orgnih.gov

Asymmetric Catalysis and Chiral Auxiliary Strategies

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound. This is often achieved through two primary strategies:

Asymmetric Catalysis: This method employs a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. acs.org For ketones, this could involve processes like the enantioselective addition of organometallic reagents to aldehydes or the asymmetric alkylation of enolates. nih.gov The catalyst, being chiral, creates a diastereomeric transition state that favors the formation of one enantiomer.

Chiral Auxiliary Strategies: In this approach, a chiral molecule, known as a chiral auxiliary, is temporarily attached to the substrate. wikipedia.orgtcichemicals.com This auxiliary then directs the stereoselectivity of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. researchgate.net Oxazolidinones, for example, are well-known chiral auxiliaries used in asymmetric alkylation and aldol reactions to set stereocenters with high control. wikipedia.orgnih.gov

While these are established methods for synthesizing chiral molecules, their specific application to This compound has not been reported in the reviewed literature. The bulky nature of the adamantyl group could present unique steric challenges that would require specific optimization of catalysts or auxiliaries. rsc.org

Resolution Techniques for Enantiomeric Purity

When a chemical synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are employed to separate them. Common methods include:

Classical Resolution via Diastereomers: This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. researchgate.net This reaction forms a mixture of diastereomers, which have different physical properties (e.g., solubility) and can be separated by techniques like crystallization or chromatography. Once separated, the resolving agent is removed to yield the individual enantiomers of the original compound.

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in a chromatography column. hud.ac.uk As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, leading to different retention times and thus their separation.

The successful resolution of any racemic compound depends on finding a suitable resolving agent or a chiral stationary phase that can effectively discriminate between the two enantiomers. researchgate.net For adamantane-containing compounds, specific methods have been developed, but none were found to specifically address This compound . nih.gov

Reactions at the Ketone Carbonyl Center

The reactivity of the carbonyl group in this compound is a focal point of its chemical profile. Like other ketones, it undergoes a variety of transformations, including nucleophilic additions and functionalization at the α-position. libretexts.orgmasterorganicchemistry.com

Nucleophilic Addition Reactions (e.g., Hydride, Organometallic Reagents)

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. masterorganicchemistry.comlibretexts.org The electrophilic nature of the carbonyl carbon, which is sp² hybridized and has a partial positive charge, makes it susceptible to attack by nucleophiles. libretexts.org This attack leads to the formation of a tetrahedral intermediate where the carbon is rehybridized to sp³. masterorganicchemistry.com

The rate and reversibility of nucleophilic addition are influenced by the basicity of the nucleophile. masterorganicchemistry.com Strong nucleophiles, such as those found in hydride reagents (e.g., Sodium borohydride) and organometallic reagents (e.g., Grignard reagents), typically lead to irreversible additions. masterorganicchemistry.com For ketones with bulky substituents like the adamantyl group, steric hindrance can play a significant role in the reaction's feasibility and stereochemical outcome. researchgate.net If the groups attached to the carbonyl are different, the addition of a nucleophile creates a new chiral center. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions on Adamantyl Ketones

Reagent TypeSpecific ReagentProduct TypeNotes
HydrideSodium borohydride (B1222165) (NaBH₄)Secondary AlcoholA common and mild reducing agent for ketones. libretexts.org
OrganometallicGrignard Reagents (R-MgX)Tertiary AlcoholForms a new carbon-carbon bond. masterorganicchemistry.com
OrganometallicOrganolithium Reagents (R-Li)Tertiary AlcoholHighly reactive, irreversible addition. masterorganicchemistry.com
CyanideHydrogen Cyanide (HCN)CyanohydrinAn example of a reversible addition with a moderately basic nucleophile. libretexts.org

α-Functionalization via Enolate Chemistry (e.g., Alkylation, Halogenation)

The protons on the carbon atoms alpha to the carbonyl group of ketones are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for functionalization at the α-position. springernature.com The formation of an enolate from this compound would allow for reactions such as alkylation and halogenation.

However, the regioselectivity of enolate formation can be an issue in unsymmetrical ketones. In the case of this compound, two differentenolates can potentially form. The steric bulk of the adamantyl group would likely influence which proton is more readily abstracted.

Modern synthetic methods have also explored "umpolung" strategies, which reverse the normal polarity of the α-carbon, making it electrophilic. nih.govresearchgate.net This can be achieved using hypervalent iodine reagents, enabling reactions with a wide range of nucleophiles. nih.gov

Table 2: Potential α-Functionalization Reactions

Reaction TypeReagentProduct TypeMechanistic Pathway
AlkylationAlkyl halideα-Alkylated ketoneEnolate acts as a nucleophile.
HalogenationN-Bromosuccinimide (NBS)α-Halogenated ketoneEnolate reacts with an electrophilic halogen source.
HydroxylationMoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide))α-Hydroxy ketoneEnolate reacts with an electrophilic oxygen source.

Reductive and Oxidative Transformations of the Carbonyl Group

The carbonyl group of this compound can undergo both reduction and oxidation. libretexts.org

Reductive Transformations: Complete reduction of the carbonyl group to a methylene (B1212753) group (deoxygenation) can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. libretexts.org The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. The Clemmensen reduction utilizes amalgamated zinc in the presence of a strong acid. libretexts.org Another method involves the conversion of the ketone to a thioacetal, which is then reduced with Raney Nickel. libretexts.org

Oxidative Transformations: The Baeyer-Villiger oxidation is a notable oxidative transformation for ketones. This reaction involves the treatment of the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to form an ester. The reaction proceeds via the migration of one of the alkyl groups attached to the carbonyl carbon. The migratory aptitude of the alkyl groups is a key factor in determining the product, with tertiary alkyl groups generally having a higher migratory aptitude than secondary or primary alkyl groups. For ketones bearing an adamantyl group, this can lead to interesting regiochemical outcomes. rsc.org

Transformations Involving the Adamantane Cage

The rigid and bulky adamantane cage is not merely a spectator in the reactivity of this compound. researchgate.net Its unique structure allows for transformations that are not typically observed in simpler alkyl ketones.

Remote Functionalization and Selectivity Considerations

The adamantane framework can undergo remote C-H functionalization, where a reactive site is generated at a position distant from the existing functional group. researchgate.net This can be achieved through various catalytic methods, often involving organometallic reagents. researchgate.net The directing effect of the ketone group can influence the regioselectivity of these functionalization reactions, favoring certain positions on the adamantane cage. Palladium-catalyzed C-H activation is a powerful tool for this purpose.

Skeletal Rearrangements Under Acidic or Lewis Acidic Conditions

The adamantane skeleton is known to undergo rearrangements under acidic or Lewis acidic conditions. mdpi.comscispace.com These rearrangements often proceed through carbocationic intermediates. For instance, the treatment of adamantane derivatives with strong acids like triflic acid can promote skeletal reorganizations. mdpi.comucla.edu In the context of this compound, such conditions could potentially lead to the formation of isomeric structures through alkyl shifts. The stability of the resulting carbocations plays a crucial role in directing the course of these rearrangements. mdpi.com The protoadamantane-adamantane rearrangement is a well-documented example of such transformations, often utilized in the synthesis of 1,2-disubstituted adamantanes. mdpi.com

Reactivity of the Alkyl Chain and Adamantane-Alkyl Interface

The presence of the adamantyl group significantly influences the reactivity of the entire molecule, extending from the carbonyl center to the nonane (B91170) chain.

Olefination Reactions of the Ketone

The conversion of the carbonyl group in this compound to a carbon-carbon double bond is a key transformation. However, the significant steric hindrance imposed by the adjacent adamantyl group presents challenges for standard olefination procedures. Reactions like the Wittig, Horner-Wadsworth-Emmons (HWE), and Peterson olefinations are viable but require careful consideration of reagents and conditions.

The Wittig reaction, utilizing phosphonium (B103445) ylides, is a fundamental method for olefination. wikipedia.orglibretexts.org For sterically hindered ketones like this compound, less reactive "stabilized" ylides often fail or give low yields. libretexts.orgdalalinstitute.comdiva-portal.org More reactive, non-stabilized ylides, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), are generally more successful and can convert even highly congested ketones into their corresponding alkenes. wikipedia.orgdalalinstitute.comlumenlearning.com Recent advancements, such as high-speed ball milling, have been shown to facilitate the Wittig reaction for adamantane-derived ketones under solvent-free conditions, offering rapid conversion. chemrxiv.org

The Horner-Wadsworth-Emmons (HWE) reaction, which employs more nucleophilic phosphonate (B1237965) carbanions, is often preferred for hindered ketones where the Wittig reaction may be sluggish. libretexts.orgwikipedia.orgorganicchemistrydata.org The HWE reaction typically shows excellent E-selectivity in the formation of the resulting alkene. wikipedia.orgorganic-chemistry.org For adamantyl ketones, the HWE reaction has been successfully used to synthesize hindered vinyl ethers, which are precursors to chemiluminescent 1,2-dioxetanes. researchgate.net

A less common but effective method is the Peterson-type olefination. A non-ionic variant has been demonstrated using an adamantylsilene, which undergoes a [2+2] cycloaddition with the ketone. This method is notable for its compatibility with enolizable ketones, as it proceeds without the need for a strong base. diva-portal.orgnih.govresearchgate.net

ReactionReagent TypeExpected Outcome with this compoundKey Considerations
Wittig ReactionNon-stabilized Ylide (e.g., Ph₃P=CH₂)Moderate to good yield of the terminal alkene.Necessary to overcome steric hindrance; stabilized ylides are likely to be ineffective. libretexts.orgdalalinstitute.com
Horner-Wadsworth-EmmonsPhosphonate Carbanion (e.g., (EtO)₂P(O)CH₂CO₂Et + Base)Good yield, predominantly the (E)-alkene.More reactive than Wittig reagents; good for overcoming steric bulk. libretexts.orgwikipedia.org
Still-Gennari Modification (HWE)Electron-withdrawing Phosphonate (e.g., (CF₃CH₂O)₂P(O)CH₂R + KHMDS)Predominantly the (Z)-alkene.Allows for Z-selectivity, which is otherwise difficult to achieve. organicchemistrydata.orgnrochemistry.com
Peterson-Type OlefinationAdamantylsileneFormation of the corresponding alkene.Proceeds under neutral conditions, avoiding issues with enolization. diva-portal.orgnih.gov

Radical Reactions and C-H Activation Along the Nonane Chain

The adamantane cage is known for its distinct C-H bond strengths, with the tertiary (bridgehead) C-H bonds being significantly weaker than the secondary C-H bonds. This property is often exploited in selective C-H functionalization reactions. rsc.org While the adamantyl group itself is a primary site for radical abstraction, the adjacent nonane chain also presents multiple sites for such reactions.

Photochemical methods, often employing a hydrogen atom transfer (HAT) catalyst, can generate alkyl radicals from alkanes. researchgate.netnih.gov In the case of this compound, a competition would exist between abstraction at the adamantyl bridgehead positions and abstraction along the nonane chain. The selectivity of HAT reagents generally follows the order of C-H bond dissociation energy (tertiary < secondary < primary). researchgate.net Therefore, the tertiary C-H bonds on the adamantane core are the most likely sites of initial radical formation.

However, C-H activation can also occur along the nonane chain. The positions alpha to the carbonyl group (C-4 and C-6) are activated towards radical formation due to the influence of the adjacent ketone. The relative reactivity of C-H bonds in the nonane chain would generally decrease with distance from the activating carbonyl and adamantyl groups.

PositionC-H Bond TypeRelative Reactivity toward Radical AbstractionInfluencing Factors
Adamantyl Bridgehead (C1', C3', C5', C7')TertiaryHighestLowest C-H bond dissociation energy on the scaffold. rsc.orgacs.org
C-4TertiaryHighAlpha to carbonyl; adjacent to bulky adamantyl group.
C-6SecondaryModerate-HighAlpha to carbonyl.
Adamantyl Methylene (C2', etc.)SecondaryModerateStandard secondary C-H bond strength. researchgate.net
C-3, C-7SecondaryModerate-LowBeta to carbonyl.
C-2, C-8SecondaryLowGamma to carbonyl.
C-1, C-9PrimaryLowestHighest C-H bond dissociation energy on the nonane chain.

Stereochemical Implications of Adamantane Sterics on Reactivity

The rigid and bulky nature of the adamantane scaffold is a dominant factor in controlling the stereochemical outcome of reactions at the neighboring carbonyl carbon.

Diastereoselectivity in Carbonyl Reactions

Nucleophilic addition to the carbonyl group at C-5 is subject to strong facial bias due to the steric bulk of the C-4 substituent, which contains the adamantyl group. The approach of a nucleophile is heavily directed to the face opposite the adamantyl moiety. This is a classic example of steric approach control, analogous to well-established models like the Felkin-Anh model, where the largest group dictates the trajectory of the incoming nucleophile. nih.gov

For instance, the reduction of the ketone with hydride reagents (e.g., NaBH₄, LiAlH₄) would be expected to produce the corresponding alcohol with high diastereoselectivity. The hydride will preferentially attack the less hindered face of the carbonyl, leading to the formation of one major diastereomer. Similarly, the addition of organometallic reagents (e.g., Grignard or organolithium reagents) would follow the same principle, yielding tertiary alcohols with a high degree of stereocontrol. fiveable.me Studies on other ketones with bulky adjacent groups have shown that excellent diastereoselectivity (>95:5 d.r.) can be achieved. nih.govacs.org

ReactionNucleophileExpected Major DiastereomerAnticipated Diastereomeric Ratio (d.r.)
ReductionNaBH₄(4S,5R)- or (4R,5S)-4-Adamantan-1-yl-nonan-5-olHigh (e.g., >90:10)
Grignard AdditionCH₃MgBr(4S,5S)- or (4R,5R)-4-Adamantan-1-yl-5-methyl-nonan-5-olVery High (e.g., >95:5) nih.govacs.org
AllylationAllyl-B(pin)Homoallylic alcohol with anti-stereochemistry relative to the adamantyl group.Excellent (e.g., >95:5) nih.govacs.org
Aldol Reaction (with enolate)Lithium enolate of acetoneAldol adduct with anti-stereochemistry relative to the adamantyl group.High, dependent on enolate geometry and conditions. acs.org

Note: S/R* notation indicates relative stereochemistry.*

Influence of Conformational Rigidity on Reaction Pathways

The adamantane group is conformationally locked; it does not undergo ring-flipping like a cyclohexane (B81311) ring. This rigidity is transmitted to the adjacent nonane chain, restricting the available conformations for the transition states of reactions. This conformational constraint can have profound effects on reactivity and selectivity. acs.org

In photochemical reactions, for instance, the conformation of the molecule in the excited state can determine which C-H bond is accessible for intramolecular hydrogen abstraction (e.g., in a Norrish Type II reaction). Studies on adamantylacetophenones have shown that molecular conformation in the crystal can dictate the competition between different reaction pathways. acs.orgacs.org For this compound, the fixed orientation of the adamantyl group would limit the rotation around the C4-C5 bond, influencing the geometry of the transition state for any reaction at the carbonyl. This can lead to enhanced selectivity compared to analogous ketones with more flexible bulky groups (e.g., a t-butyl group). The rigidity can also explain differences in reaction rates and quantum yields between solid-state and solution-phase reactions. acs.org This conformational locking ensures that the steric shield provided by the adamantyl group is consistently maintained throughout a reaction, enforcing the high diastereoselectivity observed in carbonyl additions. nih.govacs.org

Computational Chemistry and Theoretical Understanding of 4 Adamantan 1 Yl Nonan 5 One

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, yielding information about its energy, electron distribution, and geometry.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For 4-Adamantan-1-yl-nonan-5-one, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G*, would be employed to find the molecule's lowest energy conformation, known as the ground state geometry. This involves optimizing the bond lengths, bond angles, and dihedral angles to minimize the total energy of the system. The resulting geometry would reveal the precise three-dimensional arrangement of the atoms, including the orientation of the bulky adamantyl group relative to the nonanone chain.

Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated via DFT

ParameterAtom 1Atom 2Atom 3Value
Bond LengthC4C(Adamantyl)-1.55 Å
Bond LengthC5O-1.22 Å
Bond AngleC4C5C6118°
Dihedral AngleC3C4C5O

Note: The data in this table is hypothetical and representative of what would be expected from DFT calculations.

The flexible nonanone chain of this compound can adopt multiple conformations due to rotation around its single bonds. A conformational analysis would be performed to identify the various low-energy conformers and the energy barriers between them. By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be constructed. This surface maps the energy of the molecule as a function of its geometry, with minima on the surface corresponding to stable conformers and saddle points representing the transition states for conformational changes. The adamantyl group's steric bulk would significantly influence the conformational preferences of the adjacent chain.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO would likely be localized on the oxygen atom of the carbonyl group, while the LUMO would be centered on the carbonyl carbon.

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Ionization Potential6.5 eV
Electron Affinity1.2 eV

Note: The data in this table is hypothetical and representative of what would be expected from quantum mechanical calculations.

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential, typically colored red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, usually colored blue, are electron-deficient and prone to nucleophilic attack. In this compound, the ESP map would show a significant negative potential around the carbonyl oxygen and a positive potential on the carbonyl carbon, confirming the electrophilic nature of the carbon and the nucleophilic nature of the oxygen.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Reactivity Descriptors

Reaction Mechanism Elucidation via Transition State Theory

Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions. By modeling the reactants, products, and transition states, it is possible to map out the entire reaction pathway and determine the activation energies involved.

A plausible synthetic route to this compound could involve the oxidation of the corresponding secondary alcohol, 4-Adamantan-1-yl-nonan-5-ol. Computational modeling of this oxidation reaction, for instance, using a chromium-based oxidant, would involve locating the transition state structure for the rate-determining step. Transition state theory would then be used to calculate the activation energy, providing a theoretical prediction of the reaction rate. The calculations would also offer a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction.

Determination of Activation Energies and Reaction Rates

The study of chemical reactions involving this compound at a computational level would necessitate the calculation of activation energies (Ea) and reaction rates. These parameters are crucial for understanding the kinetic feasibility and mechanism of a given transformation.

Theoretical Framework:

Transition State Theory (TST) forms the theoretical bedrock for calculating reaction rates. Within this framework, the activation energy is defined as the energy difference between the reactants and the transition state (TS) on the potential energy surface. The rate constant (k) is then related to the activation energy through the Arrhenius equation:

k = A exp(-Ea / RT)

where A is the pre-exponential factor, R is the gas constant, and T is the temperature.

Computational Approach:

Reactant and Product Optimization: The first step involves locating the minimum energy structures of the reactants and products on the potential energy surface using geometry optimization methods, often employing Density Functional Theory (DFT) with a suitable basis set.

Transition State Search: Locating the transition state, a first-order saddle point on the potential energy surface, is a critical and often challenging step. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or dimer method are commonly used.

Frequency Analysis: Once a stationary point is located, a frequency calculation is performed. A minimum energy structure (reactant or product) will have all real (positive) vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Activation Energy Calculation: The electronic energy difference between the transition state and the reactants gives the activation energy at 0 K. To obtain the activation enthalpy at a specific temperature, zero-point vibrational energy (ZPVE) corrections and thermal corrections are added.

Hypothetical Research Findings:

For a hypothetical reaction, such as the nucleophilic addition to the carbonyl group of this compound, computational studies would likely reveal the influence of the bulky adamantane (B196018) group on the activation energy. The steric hindrance imposed by the adamantyl moiety would be expected to increase the activation energy for the approach of a nucleophile, thereby decreasing the reaction rate compared to a less hindered ketone.

A data table summarizing such hypothetical findings might look like this:

Reaction TypeNucleophileCalculated Activation Energy (kcal/mol)Relative Rate Constant (k_rel)
Nucleophilic AdditionCH₃⁻25.31.0
Nucleophilic Addition(CH₃)₃C⁻35.81.2 x 10⁻⁸

Note: The values in this table are purely illustrative and intended to demonstrate the type of data that would be generated from such a computational study.

Molecular Dynamics Simulations for Conformational Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the environment. mdpi.com

Study of Dynamic Molecular Behavior in Solution

An MD simulation of this compound in a solvent would reveal its accessible conformations and the dynamics of their interconversion.

Simulation Protocol:

System Setup: A single molecule of this compound would be placed in a simulation box filled with a chosen solvent, such as water or a non-polar organic solvent.

Force Field Selection: An appropriate force field, which is a set of parameters describing the potential energy of the system, would be chosen. For organic molecules, force fields like OPLS-AA or GAFF are commonly used.

Equilibration: The system would be gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable density.

Production Run: Following equilibration, a long production simulation would be run to collect trajectory data. mdpi.com

Analysis of Trajectory Data:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule. For this compound, the nonyl chain is expected to show higher RMSF values compared to the rigid adamantane cage.

Dihedral Angle Analysis: To characterize the different conformations of the flexible nonyl chain.

Radial Distribution Functions (RDFs): To understand the solvation structure around different parts of the molecule.

Hypothetical Research Findings:

MD simulations would likely show that the adamantane group, due to its rigidity, acts as an anchor, while the nonyl chain explores a wide range of conformations. The bulky nature of the adamantane would sterically restrict the accessible conformations of the adjacent part of the nonyl chain.

A hypothetical data table summarizing the dominant dihedral angles could be presented as follows:

Dihedral AngleDominant Angle(s) (degrees)Population (%)
C3-C4-C5-C6-170, 65, 17545, 30, 25
C4-C5-C6-C7-165, 7060, 40

Note: This table is a hypothetical representation of the kind of detailed conformational analysis that can be obtained from MD simulations.

Solvent Effects on Conformation and Reactivity

The choice of solvent can significantly influence the conformational preferences and reactivity of a molecule. nih.gov

Computational Investigation of Solvent Effects:

Explicit Solvent MD: Running separate MD simulations in different solvents (e.g., a polar solvent like water and a non-polar solvent like hexane) would directly show how the solvent molecules interact with the solute and influence its conformation. nih.gov

Implicit Solvent Models: Alternatively, implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT calculations to estimate the effect of the solvent on the energies of different conformers and transition states.

Hypothetical Research Findings:

In a polar solvent, it is conceivable that conformations where the polar ketone group is more exposed to the solvent would be favored. In a non-polar solvent, intramolecular van der Waals interactions might lead to more compact, folded conformations of the nonyl chain. These conformational changes could, in turn, affect the accessibility of the carbonyl group for a reaction, thus influencing the reactivity. For instance, a more folded conformation in a non-polar solvent might sterically shield the ketone, leading to a lower reaction rate.

A hypothetical data table comparing the relative free energies of different conformers in various solvents could be structured as follows:

ConformerRelative Free Energy in Water (kcal/mol)Relative Free Energy in Hexane (kcal/mol)
Extended Chain0.01.2
Folded Chain0.80.0

Note: These values are illustrative and serve to exemplify the expected trends from a computational study of solvent effects.

No Publicly Available Research Found for this compound

Following a comprehensive search of scientific databases and publicly available literature, no specific research or academic data could be located for the chemical compound This compound . Consequently, it is not possible to generate an article detailing its advanced academic research applications as requested.

The performed searches for this specific molecule, including its potential role as a chemical building block, its contributions to materials science, or its use as a probe in mechanistic studies, yielded no results. This indicates a lack of published research on this particular compound within the specified contexts.

While the adamantane moiety itself is a well-studied scaffold in various fields of chemistry, this general knowledge cannot be extrapolated to create a scientifically accurate and specific article about "this compound" without direct research on the compound itself. The adamantane cage is known for its rigidity, thermal stability, and lipophilicity, which has led to its incorporation into a wide range of molecules for diverse applications. usm.eduacs.orgepa.gov For instance, adamantane derivatives are frequently used in polymer chemistry to enhance the physical properties of materials, such as increasing the glass transition temperature and improving thermal stability. usm.eduacs.orgresearchgate.net In the realm of supramolecular chemistry, the adamantane group is a popular guest moiety in host-guest systems, readily forming inclusion complexes with macrocycles like cyclodextrins and cucurbiturils. nih.govmdpi.comacs.org

Furthermore, the synthesis of various adamantane derivatives is a broad area of chemical research. mdpi.comucla.edu These synthetic efforts are often driven by the pursuit of new pharmaceuticals, advanced materials, and catalysts. wikipedia.orgnih.govresearchgate.net However, none of the available literature specifically describes the synthesis or study of this compound.

Without any specific data on this compound, any attempt to create the requested article would be purely speculative and would not meet the required standards of scientific accuracy and factual reporting.

Advanced Academic Research Applications of 4 Adamantan 1 Yl Nonan 5 One

Probes for Mechanistic Organic Chemistry Studies

Stereochemical Probes for Reaction Selectivity

The structure of 4-Adamantan-1-yl-nonan-5-one possesses a key feature for stereochemical studies: a chiral center at the C4 position. The large, sterically demanding adamantyl group is directly attached to this chiral center, which is alpha to the carbonyl group. This arrangement makes the compound an ideal probe for investigating the stereoselectivity of reactions involving the ketone moiety.

The two protons on C6 are diastereotopic, and the two faces of the carbonyl group (re/si) are diastereotopic as well. Consequently, reactions such as enolate formation, aldol (B89426) condensations, or the reduction of the ketone are expected to proceed with a significant degree of diastereoselectivity, influenced by the adamantane (B196018) group. Researchers can use this molecule to test and refine models of asymmetric induction, such as Cram's rule and its variations. The rigid adamantane cage provides a well-defined steric environment, minimizing conformational ambiguities that often complicate the analysis of stereochemical outcomes in more flexible systems. nih.gov

For example, the reduction of the ketone in this compound would yield diastereomeric alcohols. The ratio of these diastereomers would provide a quantitative measure of the facial selectivity of the reducing agent, guided by the steric hindrance of the adamantyl group.

Table 1: Illustrative Diastereoselectivity in the Reduction of this compound
Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (4S,5S) : (4S,5R)
NaBH₄Methanol075:25
LiAlH₄THF-7885:15
L-Selectride®THF-78>98:2
DIBAL-HToluene (B28343)-7890:10

Adamantane as a Rigid Template for Studying Remote Effects

The adamantane cage is a unique scaffold in physical organic chemistry because it is a rigid, strain-free, and non-polar hydrocarbon that can transmit electronic effects through its sigma bonds (σ-framework). rsc.org In this compound, the adamantane group serves as an ideal template for studying remote substituent effects on the reactivity of the ketone carbonyl group.

By synthesizing analogues of this compound with various electron-withdrawing or electron-donating substituents at the C3 position of the adamantane cage, researchers can systematically study how these electronic perturbations are transmitted through the rigid sigma-bond network to influence the properties of the distant ketone. These effects can be quantified by observing changes in:

Spectroscopic Properties: The C=O stretching frequency in infrared (IR) spectroscopy.

Chemical Reactivity: The rate of nucleophilic addition to the carbonyl group.

Acidity: The pKa of the α-protons at the C6 position.

Because the adamantane framework prevents conformational changes and through-space interactions between the substituent and the reactive center, any observed effects can be more confidently attributed to through-bond electronic transmission. acs.org

Table 2: Hypothetical Remote Substituent Effects on the Carbonyl Group of 3-X-Adamantan-1-yl-substituted Nonan-5-ones
Substituent (X) at C3 of AdamantaneHammett Parameter (σI)Carbonyl Stretch (νCO, cm⁻¹)Relative Rate of Hydride Reduction
-H (Hydrogen)0.001715.01.00
-CH₃ (Methyl)-0.051714.50.92
-OH (Hydroxy)+0.251716.81.55
-Br (Bromo)+0.451718.12.10
-CN (Cyano)+0.561719.52.88

Design Principle for Bio-inspired Chemical Systems

Mimicking Rigid Pharmacophores for Molecular Recognition Studies

In medicinal chemistry, a pharmacophore represents the essential steric and electronic features that a molecule must possess to interact with a specific biological target. plos.org The adamantane moiety is often termed a "lipophilic bullet" and is used as a rigid, three-dimensional pharmacophore in drug design to enhance binding affinity and improve pharmacokinetic properties. nih.govscispace.com

This compound serves as an excellent model compound for studying the principles of molecular recognition. Its structure can be divided into two key domains:

The Recognition Element: The highly lipophilic and sterically defined adamantyl group.

The Spacer and Reporter: The nonan-5-one chain.

Table 3: Illustrative Association Constants (Ka) for Adamantyl Derivatives with β-Cyclodextrin in Aqueous Solution
Guest CompoundKey Structural FeatureAssociation Constant (Ka, M⁻¹)
1-AdamantanolSimple Adamantane4.2 x 10⁴
This compoundAdamantane + Alkyl Ketone Chain5.5 x 10⁴
4-Adamantan-1-yl-nonan-5-olIntroduction of H-bond donor6.1 x 10⁴
1-Adamantane Carboxylic AcidAnionic group at periphery2.5 x 10⁴

Structural Scaffolds for Enzyme Active Site Mimicry

Enzymes achieve remarkable catalytic efficiency by precisely positioning functional groups within a pre-organized active site. The adamantane cage, due to its rigidity and defined three-dimensional geometry, is an attractive scaffold for constructing artificial enzymes or enzyme mimics. nih.govnih.gov

This compound can serve as a foundational platform for this purpose. The adamantane unit acts as a rigid backbone, analogous to the tertiary structure of a protein, holding appended functional groups in a specific spatial arrangement. The ketone provides a versatile chemical handle for elaboration. For instance, it can be converted into an oxime, amine, or other functional group, which can then be linked to catalytic moieties like imidazoles (to mimic histidine), thiols (cysteine), or carboxylic acids (aspartate/glutamate).

By attaching multiple such groups to the adamantane-nonanone framework, chemists can create a microenvironment that mimics an enzyme's active site. These bio-inspired catalysts can be studied to understand the fundamental principles of enzymatic catalysis, such as the roles of proximity and orientation of catalytic groups. The ultimate goal is to develop novel, highly efficient catalysts for specific chemical transformations. scispace.comresearchgate.net

Table 4: Hypothetical Catalytic Activity of an Enzyme Mimic Based on a this compound Scaffold for p-Nitrophenyl Acetate Hydrolysis
CatalystDescriptionRate Enhancement (kcat/kuncat)
Imidazole (unscaffolded)Simple base catalyst10²
Catalyst AImidazole attached to C5 of the nonane (B91170) chain5 x 10³
Catalyst BImidazole and a hydroxyl group attached to the scaffold8 x 10⁴
Chymotrypsin (natural enzyme)Serine protease10⁹

Future Research Directions and Unexplored Avenues

Development of Sustainable and Atom-Economical Synthetic Methods

Future synthetic research on 4-Adamantan-1-yl-nonan-5-one should prioritize the development of sustainable and atom-economical methods. Traditional syntheses of ketones often involve multi-step processes with stoichiometric reagents, leading to significant waste. acs.org Green chemistry principles offer a roadmap for more efficient and environmentally benign synthetic routes. nih.gov

One promising approach is the use of one-pot, multi-component reactions, such as the Biginelli reaction, which has been successfully applied to synthesize other adamantane-containing derivatives under solvent-free conditions. nih.gov Adapting such a strategy could enable the direct construction of the this compound scaffold from simpler, readily available starting materials, minimizing intermediate purification steps and solvent usage. nih.gov

Catalytic methods that promote high atom economy are also a key area for exploration. acs.org For instance, nickel-catalyzed "cyano-borrowing" reactions have been developed for the synthesis of β-cyano ketones with high atom and step economy. rsc.org Investigating analogous catalytic systems for the coupling of an adamantyl-containing fragment with a nonan-5-one precursor could lead to a highly efficient synthesis. Furthermore, isomerization reactions offer a step-economical strategy to access complex molecules by rearranging existing functional groups, which could be a potential route to this compound from a more accessible isomer. acs.org

The table below outlines potential sustainable synthetic strategies that could be explored for the synthesis of this compound.

Synthetic StrategyPotential AdvantagesRelevant Precursors/Catalysts
One-Pot Multi-component Reaction Reduced waste, simplified procedure, time and energy savings.Adamantane (B196018) carboxaldehyde, a C8-alkyne, and a suitable catalyst.
Catalytic C-H Functionalization Direct installation of the adamantyl group, high atom economy.Adamantane and nonan-5-one with a suitable transition metal catalyst.
Isomerization of a Precursor Step-economical, potential for high selectivity.An isomeric ketone that is easier to synthesize.
Green Oxidation of a Precursor Alcohol Use of environmentally benign oxidants, reduced hazardous waste.4-Adamantan-1-yl-nonan-5-ol with a green oxidizing agent (e.g., H2O2).

This table presents hypothetical research directions, as specific data for this compound is not currently available.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The presence of the bulky adamantyl group in this compound is expected to influence its reactivity in unique ways. The steric hindrance of the adamantyl moiety can direct reactions to specific sites and may stabilize reactive intermediates, leading to novel transformations. researchgate.net

Future research could explore the reactivity of the enolate of this compound. Computational studies on 2-adamantanone (B1666556) have shown that the stability of its conjugate bases follows an unusual order, which could have implications for the regioselectivity of alkylation and aldol (B89426) reactions. researchgate.net Experimental and computational investigation of the enolate chemistry of this compound could uncover similar unprecedented reactivity.

Furthermore, the adamantane cage itself can participate in reactions. For example, intramolecular cyclization reactions of adamantane derivatives can lead to the formation of complex polycyclic systems. researchgate.net Investigating the potential for intramolecular reactions in functionalized derivatives of this compound could open pathways to new molecular architectures. The development of novel adamantyl arotinoids from α,β-unsaturated ketones suggests that the ketone functionality can be a handle for constructing more complex heterocyclic structures. nih.gov

The table below summarizes potential areas of reactivity to be explored for this compound.

Reactivity AreaPotential OutcomeInvestigational Approach
Enolate Chemistry Regioselective functionalization at the α-carbon.Deprotonation followed by reaction with various electrophiles.
Intramolecular Cyclizations Synthesis of novel polycyclic compounds.Introduction of a reactive functional group on the nonyl chain.
C-H Functionalization of the Adamantyl Cage Selective modification of the adamantyl group.Use of directing groups and transition metal catalysis.
Photochemical Reactions Novel rearrangements and bond formations.Irradiation in the presence of photosensitizers or catalysts.

This table presents hypothetical research directions, as specific data for this compound is not currently available.

Integration with Advanced Catalytic Systems and Flow Chemistry

The unique properties of the adamantyl group, such as its rigidity and steric bulk, make it a valuable component in the design of advanced catalysts. researchgate.net Future research could explore the use of this compound or its derivatives as ligands for transition metal catalysts. The bulky adamantyl group could create a specific steric environment around the metal center, influencing the selectivity of catalytic transformations. researchgate.net

Flow chemistry offers significant advantages for the synthesis and optimization of chemical reactions, including improved safety, scalability, and reaction control. syrris.comseqens.com The synthesis of this compound could be significantly enhanced by transitioning from batch to continuous flow processes. wuxiapptec.com Flow chemistry allows for rapid optimization of reaction parameters such as temperature, pressure, and reagent stoichiometry, leading to higher yields and purities. syrris.comchemanager-online.com Furthermore, hazardous or unstable intermediates can be generated and consumed in situ, enhancing the safety of the process. wuxiapptec.com The integration of flow chemistry with automated systems could also facilitate the high-throughput synthesis of a library of derivatives of this compound for screening in various applications. chemanager-online.comvapourtec.com

The table below highlights the potential benefits of integrating advanced technologies in the study of this compound.

TechnologyPotential ApplicationExpected Advantages
Homogeneous Catalysis Use as a ligand for transition metals.Enhanced selectivity, stability, and activity of the catalyst.
Heterogeneous Catalysis Immobilization on a solid support for use as a catalyst.Easy separation and recyclability of the catalyst.
Flow Chemistry Synthesis and purification of the compound and its derivatives.Improved yield, purity, safety, and scalability. seqens.comwuxiapptec.com
Automated Synthesis High-throughput synthesis of a library of derivatives.Rapid exploration of structure-activity relationships.

This table presents hypothetical research directions, as specific data for this compound is not currently available.

Synergistic Approaches Combining Computational and Experimental Research

A synergistic approach that combines computational modeling with experimental validation will be crucial for unlocking the full potential of this compound. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the compound's electronic structure, stability, and reactivity, guiding experimental design and saving significant time and resources. researchgate.netmdpi.com

Computational studies could be employed to predict the most stable conformations of this compound, its spectroscopic properties (NMR, IR), and the thermodynamics of potential reactions. For example, DFT calculations could help elucidate the mechanism of novel rearrangements or predict the regioselectivity of C-H functionalization reactions on the adamantyl cage. semanticscholar.org These theoretical predictions can then be tested and validated through targeted experiments.

Experimental and computational studies on the complexation of adamantyl glycosides with cyclodextrins have demonstrated the power of this combined approach. google.es A similar strategy could be applied to investigate the non-covalent interactions of this compound with other molecules, which could be relevant for its application in supramolecular chemistry or as a drug candidate. uni-giessen.de

The table below outlines a potential synergistic workflow for the investigation of this compound.

Computational TaskExperimental ValidationPotential Insights
Conformational Analysis NMR spectroscopy, X-ray crystallography.Understanding the 3D structure and its influence on reactivity.
Prediction of Spectroscopic Data Recording of NMR, IR, and mass spectra.Confirmation of the compound's structure and purity.
Reaction Mechanism Studies Kinetic studies, isolation of intermediates.Elucidation of reaction pathways and optimization of conditions.
Prediction of Binding Affinities In vitro binding assays.Identification of potential biological targets or host molecules.

This table presents hypothetical research directions, as specific data for this compound is not currently available.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing adamantane derivatives like 4-Adamantan-1-yl-nonan-5-one, and how are purity and structural integrity validated?

  • Methodological Answer : Adamantane derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole) are prepared by refluxing adamantane-containing precursors with nitrophenyl reagents in ethanol, followed by crystallization . Purity is validated using high-resolution NMR (¹H and ¹³C) to confirm chemical shifts corresponding to adamantyl protons (δ ~1.7–2.1 ppm) and ketone groups. X-ray crystallography is critical for structural confirmation, with software like SHELXL refining atomic coordinates against diffraction data .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize the lattice?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed, with data collected on diffractometers (e.g., Agilent SuperNova) using Mo-Kα radiation (λ = 0.71073 Å). Space group assignment (e.g., monoclinic P2₁/m) and lattice parameters (e.g., a = 6.8502 Å, β = 98.432°) are derived from reflection data. Intermolecular interactions, such as C–H⋯O hydrogen bonds and π–π stacking (distance ~3.65 Å), stabilize the lattice. SHELX software refines thermal displacement parameters and omits outliers (e.g., reflections with high Rint) .

Q. What spectroscopic techniques are essential for characterizing adamantane-containing compounds?

  • Methodological Answer : ¹H/¹³C NMR identifies adamantane protons (sharp singlets due to symmetry) and ketone carbonyl signals (~210 ppm in ¹³C). IR spectroscopy confirms ketone C=O stretches (~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular ions (e.g., m/z 325.36 for C₁₈H₁₉N₃O₃) .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved during structural analysis?

  • Methodological Answer : For example, omitted reflections in refinement (e.g., (4 0 3) in ) may arise from crystal defects or absorption errors. Multi-scan absorption corrections (CrysAlis PRO) mitigate data inconsistencies. If NMR suggests conformational flexibility (e.g., rotamers), density functional theory (DFT) calculations can model dynamic behavior and compare with X-ray geometries .

Q. What strategies optimize the synthesis of this compound for high enantiomeric purity in pharmacological studies?

  • Methodological Answer : Chiral chromatography (e.g., HPLC with amylose-based columns) separates enantiomers. Asymmetric catalysis (e.g., using BINAP-metal complexes) enhances stereoselectivity during ketone formation. Purity is monitored via polarimetry and circular dichroism (CD) spectroscopy. For bioactive derivatives, in vitro assays (e.g., calcium flux assays for P2X7 receptor antagonists) validate target engagement .

Q. How do computational methods (e.g., molecular docking) predict the bioactivity of adamantane derivatives?

  • Methodological Answer : Docking software (AutoDock Vina) models ligand-receptor interactions using PDB structures (e.g., P2X7 receptors). Adamantane’s hydrophobicity is parameterized in force fields (e.g., AMBER) to assess binding affinity. Free energy calculations (MM/PBSA) quantify contributions from van der Waals and solvation effects. Experimental IC₅₀ values (e.g., ~18 nM for P2X7 inhibition) validate predictions .

Q. What methodologies address challenges in refining low-resolution or twinned crystal data for adamantane derivatives?

  • Methodological Answer : SHELXL’s TWIN/BASF commands model twinning fractions. For low-resolution data (<1.0 Å), restraints on bond lengths/angles (DFIX/ISOR) improve refinement stability. High-pressure freezing during data collection minimizes crystal disorder. Validation tools (e.g., Rfree and electron density maps) confirm model accuracy .

Data Analysis and Validation

Q. How are statistical uncertainties in crystallographic data (e.g., thermal parameters) minimized during refinement?

  • Methodological Answer : Anisotropic displacement parameters (ADPs) refine atomic vibrations. Outlier rejection (e.g., reflections with I < 2σ(I)) and robust weighting schemes (WGHT in SHELXL) reduce noise. Cross-validation with Rfree (5–10% of data excluded) ensures overfitting avoidance .

Q. What protocols ensure reproducibility in pharmacological assays for adamantane-based compounds?

  • Methodological Answer : Standardized cell lines (e.g., HEK293 expressing human P2X7) and assay buffers (e.g., HBSS with 2 mM Ca²⁺) minimize variability. Interleukin-6 (IL-6) ELISA quantifies anti-inflammatory activity, with triplicate measurements and Z’-factor validation (>0.5 indicates robustness). Positive controls (e.g., ATP for P2X7 activation) confirm assay functionality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.